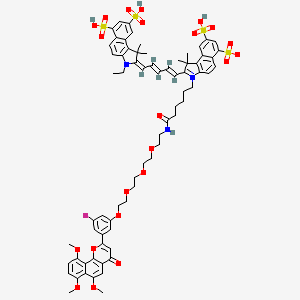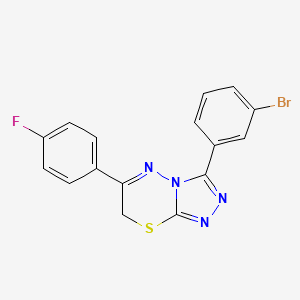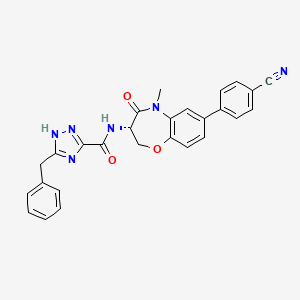
Cyp1B1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp1B1-IN-6 is a chemical compound known for its inhibitory effects on the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including the activation of procarcinogens. The inhibition of CYP1B1 is of significant interest in the field of cancer research, as this enzyme is often overexpressed in various tumors and is involved in the bioactivation of carcinogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyp1B1-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route may vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against CYP1B1. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters to maximize the reaction rate and yield.
Catalysts and Reagents: Selecting appropriate catalysts and reagents to facilitate the reactions.
Purification Techniques: Employing large-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Cyp1B1-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
Cyp1B1-IN-6 has a wide range of scientific research applications, including:
Cancer Research: As an inhibitor of CYP1B1, this compound is used to study the role of this enzyme in cancer progression and to develop potential cancer therapies.
Drug Metabolism Studies: The compound is used to investigate the metabolism of drugs that are substrates of CYP1B1, helping to understand drug interactions and efficacy.
Biochemical Research: The compound is used to study the biochemical pathways involving CYP1B1 and its role in various physiological processes.
Mecanismo De Acción
Cyp1B1-IN-6 exerts its effects by binding to the active site of the CYP1B1 enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the enzyme from metabolizing its substrates, including procarcinogens and other xenobiotics. The molecular targets and pathways involved include:
Aryl Hydrocarbon Receptor Pathway: CYP1B1 is induced by the aryl hydrocarbon receptor, and its inhibition by this compound can modulate this pathway.
Reactive Oxygen Species (ROS) Production: Inhibition of CYP1B1 can reduce the production of ROS, which are involved in oxidative stress and carcinogenesis.
Comparación Con Compuestos Similares
Cyp1B1-IN-6 can be compared with other CYP1B1 inhibitors, such as:
Tetramethoxystilbene (TMS): Another potent CYP1B1 inhibitor used in cancer research.
Flavonoids: Natural compounds like quercetin and kaempferol that inhibit CYP1B1 and have anti-inflammatory properties.
Uniqueness: this compound is unique due to its high specificity and potency in inhibiting CYP1B1 compared to other inhibitors. Its synthetic accessibility and potential for structural modifications make it a valuable tool in research and therapeutic development.
Propiedades
Fórmula molecular |
C71H76FN3O22S4 |
|---|---|
Peso molecular |
1470.6 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-3-[6-[2-[2-[2-[2-[3-fluoro-5-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate |
InChI |
InChI=1S/C71H76FN3O22S4/c1-9-74-53-21-19-48-50(37-46(98(78,79)80)39-60(48)100(84,85)86)67(53)70(2,3)62(74)16-12-10-13-17-63-71(4,5)68-51-38-47(99(81,82)83)40-61(101(87,88)89)49(51)20-22-54(68)75(63)26-15-11-14-18-64(77)73-25-27-93-28-29-94-30-31-95-32-33-96-45-35-43(34-44(72)36-45)58-42-55(76)52-41-59(92-8)65-56(90-6)23-24-57(91-7)66(65)69(52)97-58/h10,12-13,16-17,19-24,34-42H,9,11,14-15,18,25-33H2,1-8H3,(H4-,73,77,78,79,80,81,82,83,84,85,86,87,88,89) |
Clave InChI |
QOJJYJBQTOBJGR-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |
SMILES canónico |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCOCCOCCOCCOC7=CC(=CC(=C7)C8=CC(=O)C9=C(O8)C1=C(C=CC(=C1C(=C9)OC)OC)OC)F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)



![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)

